molecular formula C21H14BrN3O5 B6100788 N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide

N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide

Cat. No.: B6100788
M. Wt: 468.3 g/mol
InChI Key: YGJLCDLRIPCUKN-UHFFFAOYSA-N
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Description

N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a benzoxazole ring, a bromophenyl group, and a nitrophenoxy acetamide moiety, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN3O5/c22-14-3-1-13(2-4-14)21-24-18-11-15(5-10-19(18)30-21)23-20(26)12-29-17-8-6-16(7-9-17)25(27)28/h1-11H,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJLCDLRIPCUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic or basic conditions.

    Nitrophenoxy Acetamide Formation: The nitrophenoxy acetamide moiety is synthesized by reacting 4-nitrophenol with chloroacetyl chloride to form 4-nitrophenoxyacetyl chloride, which is then reacted with an amine to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Reduction: 2-(4-aminophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide depends on its application. In biological systems, it may interact with specific proteins or enzymes, altering their activity. The benzoxazole ring can intercalate with DNA, potentially disrupting replication and transcription processes. The nitrophenoxy group may also participate in redox reactions, influencing cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide: Similar structure but with a fluorine atom instead of bromine.

    N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its fluorine or chlorine analogs. The bromine atom can participate in specific halogen bonding interactions, which can be crucial in biological and material science applications.

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